
Cinnamtannin D1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinnamtannin D1 is a naturally occurring compound classified as an A-type procyanidin trimer. It is primarily isolated from the bark of Cinnamomum cassia and other related species. This compound is known for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinnamtannin D1 involves the condensation of catechin and epicatechin units. The reaction typically requires acidic conditions to facilitate the formation of the A-type linkage between the flavan-3-ol units. The process can be optimized by controlling the temperature and pH to achieve higher yields .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process involves the use of solvents like ethanol or methanol, followed by purification steps such as column chromatography to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Cinnamtannin D1 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into simpler phenolic compounds.
Substitution: It can undergo substitution reactions, particularly in the presence of electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophilic reagents like diazonium salts are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phenolic derivatives and quinones, which retain some of the biological activities of the parent compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a model compound to study the behavior of procyanidins and their interactions with other molecules.
Medicine: It exhibits anticancer properties by inducing autophagy and apoptosis in non-small-cell lung carcinoma cells.
Wirkmechanismus
Cinnamtannin D1 exerts its effects through multiple molecular pathways:
Autophagy Activation: It activates autophagy in pancreatic β-cells via the AMPK/mTOR/ULK1 pathway.
Antioxidant Pathway: It activates the Keap1/Nrf2 antioxidant signaling pathway, reducing oxidative stress and inflammation.
Apoptosis Induction: In cancer cells, it induces apoptosis through the inhibition of the Akt/mTOR pathway and activation of the ERK1/2 pathway.
Vergleich Mit ähnlichen Verbindungen
Cinnamtannin D1 is unique among procyanidins due to its specific A-type linkage, which imparts distinct biological activities. Similar compounds include:
Cinnamtannin B1: Another A-type procyanidin with similar antioxidant properties but different molecular targets.
Procyanidin B2: A B-type procyanidin with a different linkage pattern, exhibiting less potent biological activities compared to this compound.
This compound stands out due to its potent biological activities and specific molecular interactions, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
97233-06-2 |
|---|---|
Molekularformel |
C45H36O18 |
Molekulargewicht |
864.8 g/mol |
IUPAC-Name |
(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37-,38+,39+,40+,41+,44+,45-/m0/s1 |
InChI-Schlüssel |
BYSRPHRKESMCPO-HMQYECKYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |
melting_point |
300 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
![10-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14085632.png)
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
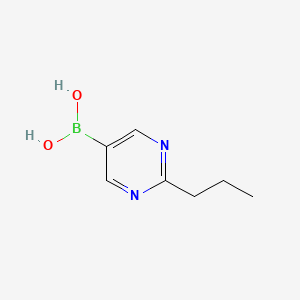
![N'-[(1Z)-1-(3-bromophenyl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14085646.png)
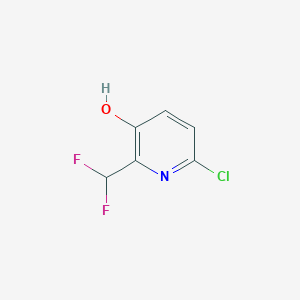
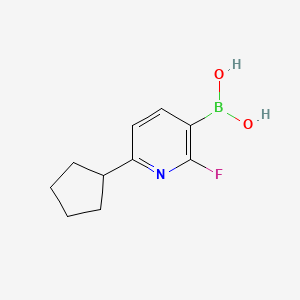
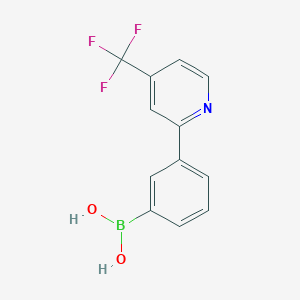
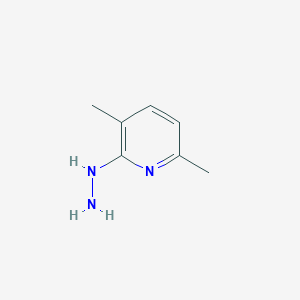
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14085685.png)

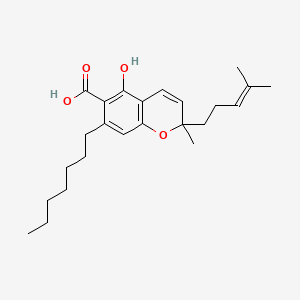
![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085703.png)
![N-[(3-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14085714.png)
